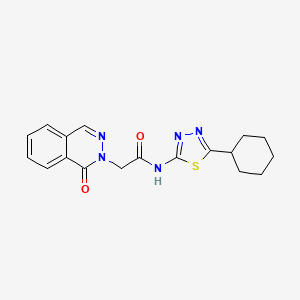![molecular formula C20H19NO6S B5958163 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone](/img/structure/B5958163.png)
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxole, dihydrothieno, and piperidine, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the synthesis might start with the bromination of benzo[d][1,3]dioxole, followed by coupling with a piperidine derivative under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules, disrupting their assembly and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Dihydrothieno derivatives: Compounds with similar dihydrothieno structures are also explored for their biological activities.
Uniqueness
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-17(12-3-4-14-15(8-12)27-11-26-14)13-2-1-5-21(9-13)20(23)19-18-16(10-28-19)24-6-7-25-18/h3-4,8,10,13H,1-2,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRYYCIMUAGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CS2)OCCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B5958087.png)
![1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea](/img/structure/B5958090.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B5958096.png)

![1-acetyl-3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5958107.png)
![2,3-dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5958117.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5958125.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5958133.png)
![[2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate](/img/structure/B5958141.png)
![[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B5958147.png)
![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B5958151.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5958155.png)

![3-chloro-N-(2-methylbutyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5958181.png)
